![molecular formula C18H18N2O4 B2743858 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879453-91-5](/img/structure/B2743858.png)
2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol
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Description
Scientific Research Applications
Annular Tautomerism and Structural Analysis
Compounds closely related to "2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol" have been studied for their unique structural properties, such as annular tautomerism. For instance, the structures of NH-pyrazoles have been determined by X-ray crystallography, highlighting the complex pattern of hydrogen bonds and the tautomerism in both solution and solid states. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been utilized to explore the molecular structure, spectroscopic data, and biological effects of similar compounds. Such studies offer a detailed understanding of the intramolecular charge transfer, molecular electrostatic potential, and biological activity predictions, which are valuable in drug design and pharmacology (Viji et al., 2020).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of compounds within the same chemical class, through methods like microwave-assisted synthesis, have been reported. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. Additionally, molecular docking studies have been conducted to assess their mechanism of action, particularly against enzyme targets such as DNA gyrase, further emphasizing their pharmaceutical applications (Ashok et al., 2016).
Diversity-Oriented Synthesis
Research has also focused on the diversity-oriented synthesis of libraries of compounds, including tetrahydropyrans and triazoles, through innovative reactions such as oxidative carbon-hydrogen bond activation and click chemistry. This approach enables the rapid generation of structurally diverse compounds for biological screening, highlighting the versatility of pyrazole-based compounds in medicinal chemistry and drug discovery (Zaware et al., 2011).
properties
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-17-11-19-20-18(17)13-9-8-12(22-2)10-14(13)21/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQAOSNURCRNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol |
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